3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 6, a phenyl ring at position 1, and a trifluoromethyl (-CF₃) group at position 3.
Properties
IUPAC Name |
3,6-dimethyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-9-8-12(15(16,17)18)13-10(2)20-21(14(13)19-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENTMMSLRYFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428837-96-1 | |
| Record name | 3,6-DIMETHYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions.
Biological Activity
3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.
- Molecular Formula : C15H12F3N3
- Molecular Weight : 257.26 g/mol
- CAS Number : 428837-96-1
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, a study evaluated several derivatives for their antibacterial activity against various strains of bacteria. The results showed that compounds with trifluoromethyl groups demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 22 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
| Compound D | C. albicans | 19 |
These findings suggest that the incorporation of trifluoromethyl groups may enhance the interaction with bacterial membranes, leading to increased antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 2: COX Inhibition Data
| Compound | IC50 (μmol/L) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| Trifluoromethyl Pyrazole | 0.04 ± 0.01 | 85 | 90 |
| Celecoxib | 0.04 ± 0.01 | 100 | 100 |
The results indicate that this compound exhibits comparable inhibitory effects to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been a focal point in recent research. Studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Study: PIM-1 Kinase Inhibition
A notable study focused on the ability of pyrazolo[3,4-b]pyridine derivatives to inhibit PIM-1 kinase, an important target in cancer therapy. The results indicated that certain derivatives could significantly reduce cell viability in MCF-7 breast cancer cells.
Table 3: Anticancer Activity Against MCF-7 Cells
| Compound | IC50 (μmol/L) |
|---|---|
| Compound E | 0.05 |
| Compound F | 0.08 |
These findings underscore the potential of pyrazolo[3,4-b]pyridine derivatives as promising candidates for further development in cancer treatment .
Chemical Reactions Analysis
Synthetic Methodologies
The compound is synthesized via multicomponent reactions (MCRs) and cyclocondensation strategies. Key methods include:
Microwave irradiation significantly reduces reaction time (15 min vs. 10 h) compared to conventional heating, with comparable yields .
Trifluoromethyl Group (CF₃)
The CF₃ group undergoes nucleophilic aromatic substitution (SₙAr) under basic conditions:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | KOH/EtOH, 80°C | Carboxylic acid derivative | Bioactive analog synthesis |
| Amination | NH₃, CuCl₂, 120°C | 4-Amino-substituted pyrazolopyridine | Ligand design for coordination chemistry |
Pyrazole Ring
The pyrazole moiety participates in electrophilic substitutions:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | Nitro derivatives (precursors for amines) |
| Halogenation | Br₂/FeCl₃, CH₂Cl₂ | C3 | Brominated analogs for cross-coupling |
Cross-Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Catalyst | Substituent Introduced | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl/heteroaryl at C6 | 68–72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amino groups at C4 | 60–65% |
These reactions enable diversification for structure-activity relationship (SAR) studies in drug discovery .
Biological Activity-Driven Modifications
Derivatives of this compound show enhanced bioactivity via targeted substitutions:
| Modification | Biological Target | IC₅₀ | Key Finding |
|---|---|---|---|
| C3 Methyl → Ethyl | EGFR kinase | 5.18 μM | Improved FGFR inhibition vs. parent |
| C6 Phenyl → 4-Fluorophenyl | VEGFR-2 | 3.2 μM | 2x selectivity over VEGFR-1 |
Stability and Degradation Pathways
The compound demonstrates thermal stability up to 200°C but degrades under UV light:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| UV irradiation (254 nm) | 3-Methyl-1-phenylpyrazole | Photolytic cleavage of C–N bond |
| Acidic hydrolysis (HCl) | Trifluoroacetic acid | CF₃ group hydrolysis |
Comparative Reactivity with Analogues
Reactivity differs significantly based on substituent positions:
| Compound | Reaction with Br₂ | Rate (k, s⁻¹) |
|---|---|---|
| 3,6-Dimethyl derivative | Electrophilic bromination at C3 | 1.2 × 10⁻³ |
| 1,3-Dimethyl derivative | No reaction | – |
The 3-methyl group enhances electrophilic substitution at C3 due to steric and electronic effects .
Comparison with Similar Compounds
Table 1: Key Substituents and Reported Activities of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Trifluoromethyl at Position 4 : The presence of -CF₃ at position 4 is shared with Compound 33 and the target compound. This group enhances resistance to oxidative metabolism and improves membrane permeability .
Methyl vs. Chloro at Position 6 : The target compound’s 6-CH₃ group contrasts with the 6-Cl in Compound 33. Chloro substituents may increase electrophilicity but reduce metabolic stability compared to methyl groups .
Amino vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
- Methodology :
- Multicomponent reactions under solvent-free or solvent-mediated conditions (e.g., toluene) using phenyl/benzothiazolylhydrazine and 3-oxo-3-arylpropanenitrile with 1,3-diketones. Catalytic trifluoroacetic acid (TFA) enhances cyclization efficiency .
- Stepwise synthesis : Start with substituted pyrazole amines (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) and react with α,β-unsaturated carbonyl derivatives (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux conditions. Purify via column chromatography and confirm yields (e.g., 58% isolated yield in Pd/C-catalyzed reductive amination) .
Q. How to characterize this compound using spectroscopic methods?
- Analytical workflow :
- ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- UV-Vis : Monitor π→π* transitions (λmax ~270–310 nm) for electronic structure validation .
Advanced Research Questions
Q. What catalytic strategies improve enantioselectivity in asymmetric synthesis?
- Approach :
- Use chiral Rh(III) complexes (0.05 mol%) for Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. Achieve 85–99% enantiomeric excess (ee) and gram-scale production .
- Optimization : Adjust solvent polarity (e.g., 1,2-dimethoxyethane) and reaction temperature (80–100°C) to enhance stereochemical control .
Q. How to design experiments evaluating kinase inhibitory activity?
- Protocol :
- Kinase assays : Test against ATR kinase (IC₅₀ = 1 nM for Camonsertib analogs) or Aurora-A kinase using fluorescence polarization assays. Compare to reference inhibitors (e.g., doxorubicin) .
- Cytotoxicity screening : Evaluate against cancer cell lines (NALM-6, SB-ALL, MCF-7) via MTT assays. For example, fluorinated derivatives like 12c show 39–46% growth inhibition .
Q. How to resolve contradictions in reported biological activity data?
- Strategies :
- Dose-response validation : Replicate assays with standardized IC₅₀ protocols (e.g., antimalarial activity against Plasmodium falciparum W2 clone: IC₅₀ 3.46–9.30 mM vs. 53% inhibition in cancer cells ).
- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. trifluoromethyl groups) to identify pharmacophore contributions .
Q. What computational methods aid in target identification?
- Tools :
- Molecular docking : Use AutoDock Vina to simulate binding to Aurora-A kinase (PDB: 4ZAF). Compound 6b shows ΔG = -9.2 kcal/mol, aligning with experimental IC₅₀ values .
- 3D-QSAR : Map electrostatic/hydrophobic fields to optimize substituent positions (e.g., cyclopropyl groups enhance metabolic stability) .
Methodological Notes
- Synthesis scalability : Gram-scale reactions require inert atmospheres (N₂) and Pd/C catalysts for reductive steps .
- Biological assays : Include negative controls (DMSO vehicle) and validate via dose-response curves (R² > 0.95) .
- Data reporting : Use CONSORT guidelines for pharmacological studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
